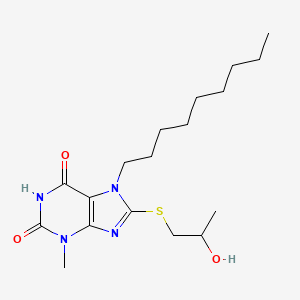

8-(2-Hydroxy-propylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione

CAS No.:

Cat. No.: VC16115529

Molecular Formula: C18H30N4O3S

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H30N4O3S |

|---|---|

| Molecular Weight | 382.5 g/mol |

| IUPAC Name | 8-(2-hydroxypropylsulfanyl)-3-methyl-7-nonylpurine-2,6-dione |

| Standard InChI | InChI=1S/C18H30N4O3S/c1-4-5-6-7-8-9-10-11-22-14-15(19-18(22)26-12-13(2)23)21(3)17(25)20-16(14)24/h13,23H,4-12H2,1-3H3,(H,20,24,25) |

| Standard InChI Key | LGIQWPPLVCHUKO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C |

Introduction

8-(2-Hydroxy-propylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione is a complex organic compound belonging to the purine family. It is characterized by its unique structure, which includes a purine base modified with a hydroxy-propylsulfanyl group and a nonyl chain. This compound is significant in biochemistry due to its potential applications in various scientific fields, including nucleic acid research and energy transfer processes.

Synthesis Methods

The synthesis of 8-(2-Hydroxy-propylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. These methods may include:

-

Starting Materials: Purine derivatives and thiol compounds are common starting materials.

-

Reaction Conditions: Conditions such as temperature, solvents, and pH play crucial roles in determining the yield and purity of the final product. Strong bases can facilitate the deprotonation of thiols to enhance their nucleophilicity.

Potential Applications

This compound has potential applications in various scientific fields due to its unique structure and properties:

-

Biochemical Research: Its purine structure makes it relevant for studies involving nucleic acids and energy transfer processes.

-

Pharmaceutical Research: Similar compounds have been explored for their potential as enzyme inhibitors or modulators in biochemical pathways.

3-methyl-7-nonyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

-

Structure: Features a phenylethylsulfanyl group instead of a hydroxy-propylsulfanyl group.

-

Applications: Similar potential applications in biochemical research.

Methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate

-

Molecular Weight: 499.7 g/mol.

-

Structure: Includes an ester functional group and a dodecyl chain.

-

Applications: Utilized in medicinal chemistry due to its potential biological activity.

Data Table: Comparison of Purine Derivatives

| Compound Name | Molecular Weight (g/mol) | Molecular Formula | Potential Applications |

|---|---|---|---|

| 8-(2-Hydroxy-propylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione | 368.494 | Not explicitly provided | Biochemical research, pharmaceuticals |

| 3-methyl-7-nonyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione | 428.6 | C23H32N4O2S | Biochemical research |

| Methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate | 499.7 | C26H37N5O3S | Medicinal chemistry, pharmaceuticals |

This table highlights the differences in molecular weight and potential applications among these purine derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume